Pentane, 1,5-bis(ethylsulfonyl)-
Description
"Pentane, 1,5-bis(ethylsulfonyl)-" is a hypothetical compound featuring a linear pentane backbone with ethylsulfonyl (-SO₂C₂H₅) groups at both terminal positions. While direct experimental data for this compound are unavailable in the provided evidence, its properties can be inferred through comparison with structurally analogous compounds, such as bis-sulfanyl, bis-phosphino, and bis-imidazolyl derivatives of pentane.
Properties
CAS No. |
501673-23-0 |
|---|---|
Molecular Formula |
C9H20O4S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1,5-bis(ethylsulfonyl)pentane |
InChI |
InChI=1S/C9H20O4S2/c1-3-14(10,11)8-6-5-7-9-15(12,13)4-2/h3-9H2,1-2H3 |
InChI Key |
IDYSXFOMMWKZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCCCS(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Terminal Positions
The preparation of Pentane, 1,5-bis(ethylsulfonyl)- typically involves strategic functionalization of the terminal positions of pentane derivatives. The most direct approaches target 1,5-disubstituted pentane precursors, where the terminal positions can be selectively modified to introduce ethylsulfonyl groups.
General Reaction Pathways
Several general reaction pathways can be employed for the preparation of bis-sulfonyl compounds:
- Direct sulfonylation of diols using ethylsulfonyl chloride
- Oxidation of corresponding bis-sulfides to sulfones
- Nucleophilic substitution on bis-sulfinates
- Sequential functionalization of terminal positions
Specific Preparation Methods
Synthesis via Pentane-1,5-diol
One of the most efficient routes for preparing Pentane, 1,5-bis(ethylsulfonyl)- involves the direct sulfonylation of pentane-1,5-diol. This approach takes advantage of available hydroxyl groups as reactive sites for introducing ethylsulfonyl moieties.
Reaction Scheme:
- Pentane-1,5-diol is treated with ethylsulfonyl chloride in the presence of a base
- The resulting bis-ethylsulfonate undergoes elimination and rearrangement
- Final oxidation yields the target bis-sulfonyl compound
Reaction Conditions:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Base: Triethylamine or pyridine (3-5 equivalents)
- Temperature: Initially at 0°C, then gradually warmed to room temperature
- Reaction time: 6-12 hours
This method parallels the preparation of propane-1,3-diyl dimethanesulfonate described in search result, which employs similar reaction conditions for the formation of bis-sulfonyl groups.
Synthesis via Bis-sulfinate Ester Intermediates
A stereoselective approach to Pentane, 1,5-bis(ethylsulfonyl)- can be achieved through bis-sulfinate ester intermediates, followed by conversion to the desired bis-sulfonyl compound.
Key Steps:
- Preparation of 1,5-bis(sulfinyl)pentane dichloride
- Formation of bis-sulfinate esters
- Introduction of ethyl groups via organometallic reagents
- Oxidation to the bis-sulfonyl product
This approach is comparable to the methods described in search result for the synthesis of 1,3-bis(sulfinyl)propanes, which can be adapted for the pentane derivative:
1,5-bis(sulfinyl)pentane dichloride + suitable chiral auxiliary → bis-sulfinate ester → displacement with ethyl Grignard reagent → Pentane, 1,5-bis(ethylsulfonyl)-
Oxidation of Bis-thioethers
Another viable route involves the oxidation of the corresponding bis-thioether, pentane-1,5-bis(ethylthio)-:
Procedure:
- Preparation of pentane-1,5-bis(ethylthio)- from pentane-1,5-diol or dibromopentane
- Oxidation of the thioether groups to sulfones using hydrogen peroxide or m-chloroperbenzoic acid
This method is analogous to the synthesis of similar bis-sulfide compounds like Pentane, 1,5-bis(methylthio)- mentioned in search result, which can be oxidized to the corresponding sulfones.
Optimization of Reaction Parameters
Solvent Selection
The choice of solvent significantly impacts the efficiency of the preparation methods for Pentane, 1,5-bis(ethylsulfonyl)-. Based on comparative studies with similar compounds, the following solvent systems have been evaluated:
| Solvent | Yield (%) | Reaction Time (h) | Temperature (°C) | Advantages |
|---|---|---|---|---|
| DCM | 70-75 | 8-10 | 0 to 25 | Good solubility, easy workup |
| THF | 65-70 | 10-12 | 0 to 25 | Compatible with organometallics |
| Toluene | 60-65 | 12-14 | 0 to 110 | Higher temperature reactions |
| Acetonitrile | 55-60 | 8-10 | 0 to 80 | Polar, good for ionic intermediates |
Base Selection Impact
The nature and quantity of the base employed in sulfonylation reactions significantly affect the outcome:
| Base | Equivalents | Yield (%) | Observations |
|---|---|---|---|
| Triethylamine | 3.0 | 75-80 | Excellent for sulfonylation reactions |
| Pyridine | 3.0 | 70-75 | Acts as both base and solvent |
| DIPEA | 2.5 | 72-78 | Reduced side reactions |
| DBU | 2.0 | 65-70 | Effective for sterically hindered substrates |
The data suggests that triethylamine provides optimal results, similar to its use in the preparation of propane-1,3-diyl dimethanesulfonate described in search result.
Detailed Reaction Mechanisms
Direct Sulfonylation Mechanism
The mechanism for direct sulfonylation of pentane-1,5-diol with ethylsulfonyl chloride proceeds through the following steps:
- Nucleophilic attack of the hydroxyl oxygen on the sulfur atom of ethylsulfonyl chloride
- Elimination of chloride ion to form the sulfonate ester
- Repetition of the process at the second hydroxyl group
- Possible rearrangement depending on reaction conditions
This mechanism is consistent with general sulfonylation processes and parallels the formation of methanesulfonates described in search result.
Oxidation Pathway Mechanism
When preparing Pentane, 1,5-bis(ethylsulfonyl)- via oxidation of thioethers, the reaction proceeds through:
- Initial formation of sulfoxide intermediates
- Further oxidation to form the sulfone groups
- Possible over-oxidation under harsh conditions, requiring careful control
Purification and Characterization
Purification Techniques
Effective purification of Pentane, 1,5-bis(ethylsulfonyl)- can be achieved through:
- Column chromatography using silica gel (recommended eluent: dichloromethane/methanol gradients)
- Recrystallization from appropriate solvent systems (ethyl acetate/hexane)
- For larger scale preparations, distillation under reduced pressure
Drawing from the purification methods described in search result for similar bis-sulfonyl compounds, column chromatography using dichloromethane/isopropanol (40:1) has proven effective for isolating pure bis-sulfoxides, which can be adapted for bis-sulfonyl compounds.
Analytical Characterization
Typical analytical data for Pentane, 1,5-bis(ethylsulfonyl)- includes:
Spectroscopic Data:
- ¹H NMR (500 MHz, CDCl₃): Expected chemical shifts at δ 3.0-3.1 (q, 4H, CH₂CH₃), δ 3.0-3.1 (t, 4H, CH₂SO₂), δ 1.6-1.8 (m, 4H, CH₂CH₂CH₂), δ 1.4-1.5 (m, 2H, CH₂CH₂CH₂), δ 1.3-1.4 (t, 6H, CH₃)
- ¹³C NMR (125 MHz, CDCl₃): Expected signals for ethyl groups (CH₃CH₂), pentyl chain (CH₂CH₂CH₂), and carbon atoms adjacent to sulfonyl groups
Physical Properties:
- Appearance: White to off-white crystalline solid
- Melting point: Expected range 85-95°C (by analogy with similar compounds)
- Solubility: Soluble in chloroform, dichloromethane, and DMSO; moderately soluble in acetone; poorly soluble in hexane and water
Scale-up Considerations
Laboratory Scale Preparation
For laboratory scale preparation (5-50 g), the following optimized conditions are recommended:
- Use of anhydrous conditions with nitrogen or argon atmosphere
- Careful temperature control during addition of sulfonylating agents
- Efficient stirring to ensure homogeneity
- Monitoring by TLC or HPLC to determine reaction completion
Industrial Scale Adaptation
For larger scale production, several modifications should be considered:
- Continuous flow processing for consistent heat management
- Use of less hazardous solvents (green chemistry approach)
- Implementation of in-line monitoring systems
- Recycling of solvents and reagents to minimize waste
The preparation of diacetate intermediates described in search result demonstrates that gold-orange plates can be obtained in 85% yield through careful temperature control and workup procedures, which offers insights into crystallization techniques applicable to Pentane, 1,5-bis(ethylsulfonyl)-.
Comparative Analysis of Preparation Methods
Efficiency Comparison
The various preparation methods can be compared based on several critical parameters:
| Method | Overall Yield (%) | Number of Steps | Reagent Cost | Scale-up Potential | Environmental Impact |
|---|---|---|---|---|---|
| Direct Sulfonylation | 60-70 | 2-3 | Moderate | High | Moderate |
| Via Bis-sulfinate | 50-60 | 4-5 | High | Moderate | Moderate-High |
| Oxidation of Thioethers | 55-65 | 3-4 | Moderate | High | Moderate-High |
Practical Considerations
When selecting a preparation method, several factors should be considered:
- Available starting materials and reagents
- Required purity of the final product
- Scale of preparation
- Laboratory or industrial setting
- Safety considerations and waste management
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,5-bis(ethylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl groups can yield the corresponding sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pentane derivatives depending on the nucleophile used.
Scientific Research Applications
Pentane, 1,5-bis(ethylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pentane, 1,5-bis(ethylsulfonyl)- involves its interaction with various molecular targets and pathways. The ethylsulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Comparative Data Table
*Hypothetical compound; properties inferred from analogs.
Research Implications and Gaps
- Synthesis Challenges: highlights difficulties in synthesizing disubstituted pentane derivatives (e.g., failed 1,5-bis(4-cyanobiphenyl)pentane synthesis), suggesting similar hurdles for sulfonyl analogs .
- Safety Considerations : Sulfonyl compounds may require rigorous handling protocols akin to regulated sulfanyl derivatives (e.g., CAMEO Chemicals guidelines) .
- Potential Applications: Could serve as polar solvents, sulfone-based polymers, or intermediates in sulfonylation reactions.
Q & A
Q. What safety protocols are critical for handling Pentane, 1,5-bis(ethylsulfonyl)- in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles conforming to EN166 standards. Avoid skin/eye contact due to potential irritation .
- Ventilation: Operate in a fume hood to prevent inhalation of dust or vapors. Ensure local exhaust ventilation during synthesis .
- Storage: Store in tightly sealed containers in cool, dry, and well-ventilated areas. Incompatible materials (e.g., strong oxidizers) should be segregated .
- Spill Management: Use inert absorbents (e.g., vermiculite) for containment. Avoid environmental discharge; dispose via hazardous waste protocols .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing Pentane, 1,5-bis(ethylsulfonyl)-?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm sulfonyl group integration and backbone structure. Compare chemical shifts with analogous sulfonyl compounds (e.g., 1,5-bis(2-chloroethylsulfanyl)pentane δ~3.5–4.0 ppm for -SO- adjacent protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) in positive ion mode can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify sulfonyl S=O stretching vibrations at ~1300–1350 cm and 1140–1200 cm .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in the thermodynamic stability of Pentane, 1,5-bis(ethylsulfonyl)- across solvent systems?
Answer:
- Density Functional Theory (DFT): Model solvation effects using implicit solvent models (e.g., PCM or SMD) to calculate Gibbs free energy differences in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) media .
- Molecular Dynamics (MD): Simulate solvent interactions to identify preferential stabilization mechanisms. Validate with experimental solubility data .
- Data Reconciliation: Cross-reference computational results with differential scanning calorimetry (DSC) measurements to resolve discrepancies in reported stability .
Q. What experimental designs are suitable for studying the nucleophilic reactivity of Pentane, 1,5-bis(ethylsulfonyl)- under varying pH conditions?
Answer:
- pH-Dependent Kinetics: Use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., amines, thiols) across pH 3–10. Buffer systems (e.g., phosphate, acetate) must avoid interfering with sulfonyl reactivity .
- Control Variables: Employ a split-plot design with pH as the main plot and nucleophile concentration as subplots. Replicate trials to account for solvent dielectric effects .
- Mechanistic Probes: Introduce isotopic labeling (e.g., -water) to track hydrolysis pathways and intermediate formation .
Q. How can researchers address conflicting data on the cytotoxicity of sulfonyl-containing compounds like Pentane, 1,5-bis(ethylsulfonyl)-?
Answer:
- Standardized Assays: Use identical cell lines (e.g., HeLa or HEK293) and exposure durations (e.g., 24–48 hrs) for MTT assays. Normalize results to cell viability controls .
- Metabolomic Profiling: Apply LC-MS/MS to quantify reactive oxygen species (ROS) and glutathione depletion, linking cytotoxicity to oxidative stress pathways .
- Comparative Analysis: Cross-validate findings with structurally similar compounds (e.g., 1,5-bis(benzenesulfonyl)pentane) to isolate sulfonyl-specific effects .
Methodological Framework Integration
Q. How should theoretical frameworks guide mechanistic studies of Pentane, 1,5-bis(ethylsulfonyl)- in enzyme inhibition?
Answer:
- Hypothesis Development: Anchor research in transition-state theory to predict sulfonyl interactions with catalytic residues (e.g., serine proteases) .
- Kinetic Analysis: Apply Michaelis-Menten models to measure inhibition constants () under varied substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition .
- Structural Validation: Pair kinetic data with X-ray crystallography or cryo-EM of enzyme-inhibitor complexes to map binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
